![molecular formula C20H16BrN5OS B2904855 N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-54-3](/img/structure/B2904855.png)
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group, a p-tolyl group, and a triazolopyridazine moiety, which are linked through a thioacetamide bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the p-tolyl group: This step involves the substitution of a suitable leaving group on the triazolopyridazine core with a p-tolyl group, often using palladium-catalyzed cross-coupling reactions.
Attachment of the bromophenyl group: The bromophenyl group can be introduced through nucleophilic substitution reactions, where a bromophenyl halide reacts with the triazolopyridazine intermediate.
Formation of the thioacetamide bridge: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under appropriate conditions to form the thioacetamide linkage.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
科学的研究の応用
N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The triazolopyridazine moiety may play a key role in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.
特性
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFHDSCDNXGLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(Tert-butylamino)-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2904772.png)
![N-[2-(4-chlorophenyl)ethyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2904773.png)
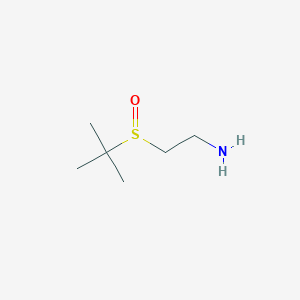

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
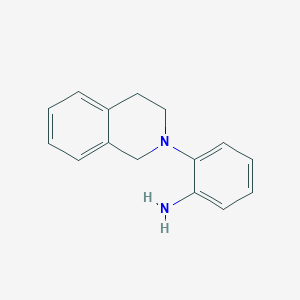
![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)
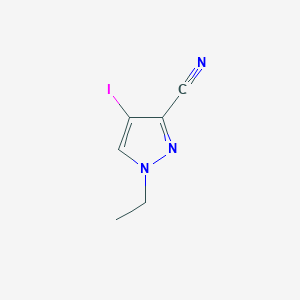
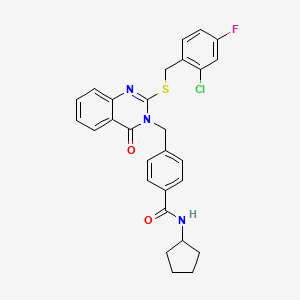
![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide](/img/structure/B2904786.png)

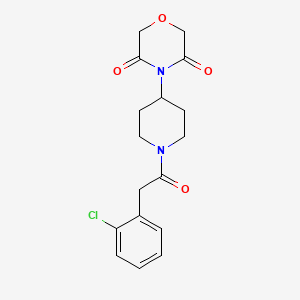
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)
